molecular formula C16H17N3O4S B269136 4-{[(2-furoylamino)carbothioyl]amino}-N-(2-methoxyethyl)benzamide

4-{[(2-furoylamino)carbothioyl]amino}-N-(2-methoxyethyl)benzamide

Katalognummer B269136
Molekulargewicht: 347.4 g/mol
InChI-Schlüssel: JKOKUDCUKNAPKG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-{[(2-furoylamino)carbothioyl]amino}-N-(2-methoxyethyl)benzamide, also known as FC 131, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It belongs to the class of benzamides and has been shown to exhibit potent inhibitory activity against various enzymes.

Wissenschaftliche Forschungsanwendungen

4-{[(2-furoylamino)carbothioyl]amino}-N-(2-methoxyethyl)benzamide 131 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit potent inhibitory activity against enzymes such as urease, carbonic anhydrase, and acetylcholinesterase. Urease inhibition is of particular interest in the treatment of diseases caused by Helicobacter pylori, a bacterium that causes gastric ulcers and stomach cancer. Carbonic anhydrase inhibition has been studied for its potential use in the treatment of glaucoma, epilepsy, and osteoporosis. Acetylcholinesterase inhibition is of interest in the treatment of Alzheimer's disease.

Wirkmechanismus

The mechanism of action of 4-{[(2-furoylamino)carbothioyl]amino}-N-(2-methoxyethyl)benzamide 131 involves the inhibition of enzymes by binding to their active sites. Urease inhibition occurs by binding to the nickel center of the enzyme, while carbonic anhydrase inhibition occurs by binding to the zinc center of the enzyme. Acetylcholinesterase inhibition occurs by binding to the catalytic site of the enzyme.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound 131 depend on the specific enzyme being inhibited. Urease inhibition leads to a decrease in the production of ammonia, which is toxic to the gastric mucosa. Carbonic anhydrase inhibition leads to a decrease in the production of carbonic acid, which is involved in the regulation of acid-base balance. Acetylcholinesterase inhibition leads to an increase in the concentration of acetylcholine, which is involved in the regulation of various physiological processes such as muscle contraction and cognitive function.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 4-{[(2-furoylamino)carbothioyl]amino}-N-(2-methoxyethyl)benzamide 131 in lab experiments include its potent inhibitory activity against various enzymes and its well-established synthesis method. The limitations of using this compound 131 in lab experiments include its potential toxicity and the need for further studies to determine its efficacy in vivo.

Zukünftige Richtungen

For research on 4-{[(2-furoylamino)carbothioyl]amino}-N-(2-methoxyethyl)benzamide 131 include its further optimization as a therapeutic agent, its potential use in combination therapy, and its evaluation in animal models of disease. Additionally, the development of new synthetic methods for this compound 131 and the exploration of its potential as a probe for enzyme activity are areas of interest for future research.
Conclusion:
In conclusion, this compound 131 is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the potential of this compound 131 as a therapeutic agent.

Synthesemethoden

The synthesis of 4-{[(2-furoylamino)carbothioyl]amino}-N-(2-methoxyethyl)benzamide 131 involves a multi-step process that starts with the reaction of 2-furoyl chloride with thiosemicarbazide to form 2-furoylthiosemicarbazide. The resulting compound is then reacted with 2-methoxyethylamine and benzoyl chloride to form this compound 131. The purity of the final product is ensured by recrystallization and column chromatography.

Eigenschaften

Molekularformel

C16H17N3O4S

Molekulargewicht

347.4 g/mol

IUPAC-Name

N-[[4-(2-methoxyethylcarbamoyl)phenyl]carbamothioyl]furan-2-carboxamide

InChI

InChI=1S/C16H17N3O4S/c1-22-10-8-17-14(20)11-4-6-12(7-5-11)18-16(24)19-15(21)13-3-2-9-23-13/h2-7,9H,8,10H2,1H3,(H,17,20)(H2,18,19,21,24)

InChI-Schlüssel

JKOKUDCUKNAPKG-UHFFFAOYSA-N

SMILES

COCCNC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CO2

Kanonische SMILES

COCCNC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CO2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.